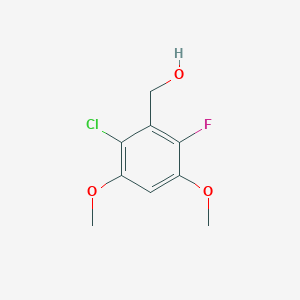
(2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol: is an organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol typically involves the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.
Methoxylation: Introduction of methoxy groups at specific positions on the phenyl ring.
Reduction: Conversion of the intermediate compound to the final methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)aldehyde or (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)carboxylic acid.
Reduction: Formation of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and activity
Comparison with Similar Compounds
- (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
- (2-Chloro-6-fluorophenyl)methanol
- (2-Chloro-6-fluoro-5-methylphenylboronic acid)
Uniqueness:
- The combination of chloro, fluoro, and methoxy groups in (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol provides unique chemical properties that may not be present in similar compounds. This uniqueness can influence its reactivity, biological activity, and potential applications.
Properties
Molecular Formula |
C9H10ClFO3 |
|---|---|
Molecular Weight |
220.62 g/mol |
IUPAC Name |
(2-chloro-6-fluoro-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10ClFO3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3 |
InChI Key |
NNWVSBKYUCFWCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1F)CO)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
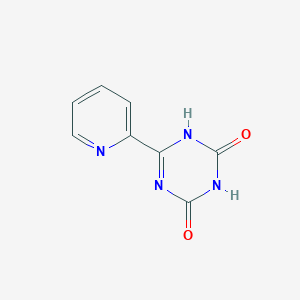
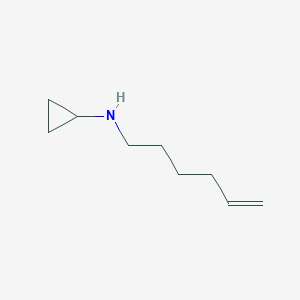
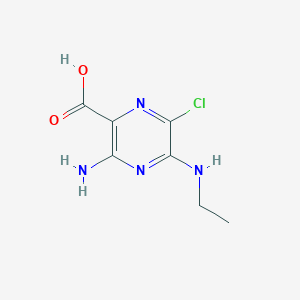
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)
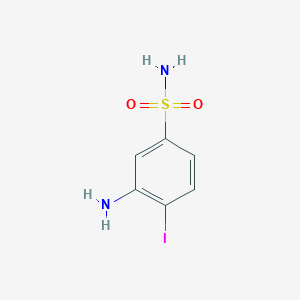
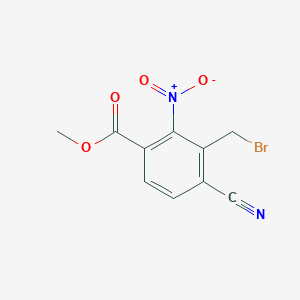

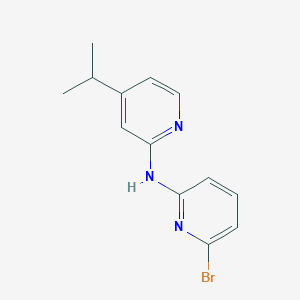
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
